molecular formula C8H6BrCl2NO B067282 N-(4-bromo-2-chlorophenyl)-2-chloroacetamide CAS No. 195372-57-7

N-(4-bromo-2-chlorophenyl)-2-chloroacetamide

Cat. No.: B067282
CAS No.: 195372-57-7
M. Wt: 282.95 g/mol
InChI Key: CHGAKXUQWOXUKE-UHFFFAOYSA-N
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Description

N-(4-bromo-2-chlorophenyl)-2-chloroacetamide is an organic compound with the molecular formula C8H7BrClNO. It is a derivative of acetanilide, where the phenyl ring is substituted with bromine and chlorine atoms. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Mechanism of Action

Mode of Action

The mode of action of N-(4-bromo-2-chlorophenyl)-2-chloroacetamide is currently unknown. It’s important to note that the mode of action of a compound refers to how it interacts with its target and the resulting changes that occur. This typically involves binding to a specific receptor or enzyme, which then triggers a series of biochemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-chlorophenyl)-2-chloroacetamide typically involves the bromination and chlorination of acetanilide derivatives. One common method is the bromination of 2-chlorophenol in the presence of bromine and a suitable solvent like carbon tetrachloride or methylene chloride . The reaction is carried out at room temperature, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-chlorophenyl)-2-chloroacetamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted acetanilides, while oxidation and reduction can yield different phenolic or amine derivatives.

Scientific Research Applications

N-(4-bromo-2-chlorophenyl)-2-chloroacetamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-chlorophenol
  • 2-Chloro-4-bromoacetanilide
  • N-(4-Bromo-phenyl)-2-chloro-benzamide

Uniqueness

N-(4-bromo-2-chlorophenyl)-2-chloroacetamide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This makes it valuable in various research and industrial applications .

Properties

IUPAC Name

N-(4-bromo-2-chlorophenyl)-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrCl2NO/c9-5-1-2-7(6(11)3-5)12-8(13)4-10/h1-3H,4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHGAKXUQWOXUKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrCl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30391251
Record name N-(4-bromo-2-chlorophenyl)-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30391251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195372-57-7
Record name N-(4-bromo-2-chlorophenyl)-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30391251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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